4-Chloro-6-nitroquinolin-2(1h)-one
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Overview
Description
4-Chloro-6-nitroquinolin-2(1h)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro and nitro substituent on the quinoline ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
It’s worth noting that 4-chloro-6-nitro-1,2-dihydroquinolin-2-one is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones class of compounds has interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitroquinolin-2(1h)-one typically involves the nitration of 4-chloroquinoline followed by oxidation. Common reagents used in these reactions include nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitroquinolin-2(1h)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-Chloro-6-aminoquinolin-2(1h)-one.
Substitution: 4-Substituted-6-nitroquinolin-2(1h)-one derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.
6-Nitroquinoline:
Quinoline: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
4-Chloro-6-nitroquinolin-2(1h)-one is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological properties. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.
Properties
IUPAC Name |
4-chloro-6-nitro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-4-9(13)11-8-2-1-5(12(14)15)3-6(7)8/h1-4H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQSAMGSLTVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934687-48-6 |
Source
|
Record name | 4-chloro-6-nitro-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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